molecular formula C20H12N4 B14318059 1-Phenyl-1,4-dihydronaphthalene-2,2,3,3-tetracarbonitrile CAS No. 110569-38-5

1-Phenyl-1,4-dihydronaphthalene-2,2,3,3-tetracarbonitrile

Cat. No.: B14318059
CAS No.: 110569-38-5
M. Wt: 308.3 g/mol
InChI Key: DUCSFKQKRVCQLU-UHFFFAOYSA-N
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Description

1-Phenyl-1,4-dihydronaphthalene-2,2,3,3-tetracarbonitrile is a complex organic compound characterized by its unique structure, which includes a phenyl group attached to a dihydronaphthalene core with four cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-1,4-dihydronaphthalene-2,2,3,3-tetracarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-1,4-dihydronaphthalene-2,2,3,3-tetracarbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This involves the addition of hydrogen or removal of oxygen, commonly using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an anhydrous solvent.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce dihydronaphthalenes with varying degrees of saturation.

Scientific Research Applications

1-Phenyl-1,4-dihydronaphthalene-2,2,3,3-tetracarbonitrile has diverse applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 1-Phenyl-1,4-dihydronaphthalene-2,2,3,3-tetracarbonitrile exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and identify the primary molecular targets.

Comparison with Similar Compounds

  • 1-Phenyl-3,4-dihydronaphthalene
  • 1,2-Dihydro-4-phenylnaphthalene
  • 1-Phenyl-1,2,3,4-tetrahydronaphthalene

Comparison: Compared to these similar compounds, 1-Phenyl-1,4-dihydronaphthalene-2,2,3,3-tetracarbonitrile is unique due to the presence of four cyano groups, which significantly influence its chemical reactivity and potential applications. The cyano groups enhance its electron-withdrawing properties, making it a valuable intermediate in various synthetic pathways.

Properties

CAS No.

110569-38-5

Molecular Formula

C20H12N4

Molecular Weight

308.3 g/mol

IUPAC Name

1-phenyl-1,4-dihydronaphthalene-2,2,3,3-tetracarbonitrile

InChI

InChI=1S/C20H12N4/c21-11-19(12-22)10-16-8-4-5-9-17(16)18(20(19,13-23)14-24)15-6-2-1-3-7-15/h1-9,18H,10H2

InChI Key

DUCSFKQKRVCQLU-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(C(C1(C#N)C#N)(C#N)C#N)C3=CC=CC=C3

Origin of Product

United States

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